N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a benzenesulfonamide group
Mechanism of Action
Target of Action
Furan derivatives have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
It’s known that furan derivatives can interact with their targets to show their potentiality to treat various diseases or disorders .
Biochemical Pathways
Furan derivatives are known to have broad-spectrum biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .
Result of Action
Furan derivatives are known to have diverse biological activities .
Action Environment
The stability and efficacy of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, which can be synthesized through methods such as the Paal-Knorr synthesis or the Feist-Benary synthesis . The thiomorpholine moiety can be introduced via nucleophilic substitution reactions involving thiomorpholine and appropriate electrophiles . The final step involves the sulfonation of the aromatic ring, which can be achieved using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-3-yl)-2-morpholinoethyl)-3,4-dimethylbenzenesulfonamide: Similar structure but with a morpholine moiety instead of thiomorpholine.
N-(2-(furan-3-yl)-2-piperidinoethyl)-3,4-dimethylbenzenesulfonamide: Contains a piperidine ring instead of thiomorpholine.
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of the thiomorpholine moiety, which can impart different chemical and biological properties compared to similar compounds with morpholine or piperidine rings .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-14-3-4-17(11-15(14)2)25(21,22)19-12-18(16-5-8-23-13-16)20-6-9-24-10-7-20/h3-5,8,11,13,18-19H,6-7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWHHYMBTDTYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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